molecular formula C15H11N3O3S B11069199 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B11069199
M. Wt: 313.3 g/mol
InChI Key: NBDUVYOCDOEADS-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a complex organic compound that features a unique combination of benzodioxin, pyrido, and thiazin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves multiple steps, starting with the preparation of the benzodioxin and pyrido[3,2-e][1,3]thiazin intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Preparation of Benzodioxin Intermediate

      Reagents: Catechol, ethylene glycol

      Conditions: Acidic catalyst, reflux

      Reaction: Formation of 2,3-dihydro-1,4-benzodioxin

  • Step 2: Preparation of Pyrido[3,2-e][1,3]thiazin Intermediate

      Reagents: 2-aminopyridine, thiourea

      Conditions: Basic catalyst, heating

      Reaction: Formation of pyrido[3,2-e][1,3]thiazin

  • Step 3: Coupling Reaction

      Reagents: Benzodioxin intermediate, pyrido[3,2-e][1,3]thiazin intermediate

      Conditions: Coupling agent, solvent

      Reaction: Formation of this compound

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety.

    Reduction: Reduction reactions can occur at the pyrido[3,2-e][1,3]thiazin ring.

    Substitution: Various substitution reactions can be performed on the amino group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Formation of quinones

    Reduction: Formation of reduced thiazin derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Scientific Research Applications

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its specific combination of benzodioxin, pyrido, and thiazin structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H11N3O3S

Molecular Weight

313.3 g/mol

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)pyrido[3,2-e][1,3]thiazin-4-one

InChI

InChI=1S/C15H11N3O3S/c19-13-10-2-1-5-16-14(10)22-15(18-13)17-9-3-4-11-12(8-9)21-7-6-20-11/h1-5,8H,6-7H2,(H,17,18,19)

InChI Key

NBDUVYOCDOEADS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC(=O)C4=C(S3)N=CC=C4

Origin of Product

United States

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